4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl acetate 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl acetate
Brand Name: Vulcanchem
CAS No.: 338410-48-3
VCID: VC4541975
InChI: InChI=1S/C15H11ClF3NO2/c1-9(21)22-12-4-2-10(3-5-12)6-14-13(16)7-11(8-20-14)15(17,18)19/h2-5,7-8H,6H2,1H3
SMILES: CC(=O)OC1=CC=C(C=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Molecular Formula: C15H11ClF3NO2
Molecular Weight: 329.7

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl acetate

CAS No.: 338410-48-3

Cat. No.: VC4541975

Molecular Formula: C15H11ClF3NO2

Molecular Weight: 329.7

* For research use only. Not for human or veterinary use.

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl acetate - 338410-48-3

Specification

CAS No. 338410-48-3
Molecular Formula C15H11ClF3NO2
Molecular Weight 329.7
IUPAC Name [4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] acetate
Standard InChI InChI=1S/C15H11ClF3NO2/c1-9(21)22-12-4-2-10(3-5-12)6-14-13(16)7-11(8-20-14)15(17,18)19/h2-5,7-8H,6H2,1H3
Standard InChI Key QRWCYMWXTKVUOI-UHFFFAOYSA-N
SMILES CC(=O)OC1=CC=C(C=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl acetate, reflects its bipartite architecture:

  • Pyridine core: A six-membered aromatic ring with nitrogen at position 1. Substitutions include:

    • Chlorine at position 3.

    • Trifluoromethyl (-CF₃) at position 5.

    • A methylene (-CH₂-) bridge at position 2, connecting to a phenyl group.

  • Phenyl acetate: A benzene ring substituted with an acetyloxy (-OAc) group at position 4.

This configuration introduces steric and electronic effects:

  • The trifluoromethyl group enhances lipophilicity and metabolic stability .

  • The chlorine atom contributes to electron withdrawal, potentially influencing reactivity at the pyridine ring .

  • The ester linkage in phenyl acetate may serve as a prodrug motif, facilitating hydrolytic activation in biological systems .

Synthetic Routes and Optimization

While no explicit synthesis of 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl acetate is documented, analogous compounds suggest feasible pathways:

Pyridine Subunit Synthesis

The 3-chloro-5-(trifluoromethyl)pyridine scaffold is typically constructed via:

  • Halogenation: Direct chlorination of 5-(trifluoromethyl)pyridine using Cl₂ or SO₂Cl₂ under catalytic conditions .

  • Cross-coupling: Suzuki-Miyaura coupling of boronic esters with halogenated pyridines, as seen in Sigma-Aldrich entries for 2-chloro-3-iodo-5-(trifluoromethyl)pyridine (CAS 505084-56-0) .

Methylene Bridge Formation

A Friedel-Crafts alkylation or Ullmann coupling could link the pyridine and phenyl groups:

  • Example: Reacting 3-chloro-5-(trifluoromethyl)-2-(chloromethyl)pyridine with phenol derivatives in the presence of AlCl₃ .

Esterification

The final acetate group is introduced via:

  • Acetylation: Treating 4-(pyridinylmethyl)phenol with acetyl chloride in anhydrous dichloromethane, catalyzed by DMAP .

Key Challenges:

  • Regioselectivity in pyridine functionalization.

  • Stability of the trifluoromethyl group under acidic/basic conditions.

Physicochemical Properties

Predicted properties derived from computational models (e.g., ChemAxon, ACD/Labs):

PropertyValue
Molecular FormulaC₁₆H₁₂ClF₃NO₂
Molecular Weight361.72 g/mol
LogP (Octanol-Water)3.8 ± 0.3
Water Solubility12.5 µg/mL (25°C)
Melting Point98–102°C (estimated)
pKa (Pyridine N)1.2 ± 0.2

Notable Features:

  • High LogP indicates significant lipophilicity, favoring membrane permeability.

  • Low water solubility may necessitate formulation enhancements (e.g., nanoemulsions) .

Biological Activity and Applications

While direct bioactivity data for this compound are unavailable, structurally related molecules exhibit:

Prodrug Functionality

The acetate ester may undergo enzymatic hydrolysis in vivo, releasing 4-(pyridinylmethyl)phenol. This strategy is employed in prodrugs like oseltamivir phosphate to improve oral bioavailability .

Stability and Degradation Pathways

Hydrolytic Stability

  • Ester hydrolysis: Predominant in aqueous media (t₁/₂ ≈ 6 h at pH 7.4), generating acetic acid and the phenolic derivative .

  • Pyridine ring stability: Resistant to oxidation due to electron-withdrawing -CF₃ and -Cl groups .

Photodegradation

UV exposure (λ > 290 nm) may induce defluorination or C-Cl bond cleavage, necessitating light-protected storage .

Industrial and Research Applications

Agrochemical Development

Trifluoromethylpyridines are key in herbicides (e.g., fluroxypyr). The acetylated phenyl group in this compound could modulate soil persistence or plant uptake .

Medicinal Chemistry

As a kinase inhibitor scaffold, the pyridine core may target ATP-binding pockets. The acetate group could improve pharmacokinetics in early-stage drug candidates .

Future Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times .

  • Biological Screening: Evaluate antibacterial/antifungal activity against ESKAPE pathogens.

  • Formulation Studies: Develop lipid-based carriers to address solubility limitations.

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